Cas no 6602-56-8 (2-Chloropyridine-3-sulfonic acid)
2-Chloropyridine-3-sulfonic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Chloropyridine-3-sulfonic acid
- 3-Pyridinesulfonicacid, 2-chloro-
- 2-chloranylpyridine-3-sulfonic acid
- 2-chloro-3-pyridinesulfonic acid
- 2-chloro-pyridine-3-sulfonic acid
- 2-Chlor-pyridin-3-sulfonsaeure
- 3-Pyridinesulfonicacid,2-chloro
- MFCD00661526
- FT-0646448
- 6602-56-8
- AKOS006344006
- 2-Chloropyridine-3-sulphonic acid
- SCHEMBL3704196
- DTXSID60376475
- A835309
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- Inchi: 1S/C5H4ClNO3S/c6-5-4(11(8,9)10)2-1-3-7-5/h1-3H,(H,8,9,10)
- InChI Key: VBJDRRWFZIWJOS-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CN=1)S(=O)(=O)O
Computed Properties
- Exact Mass: 192.96000
- Monoisotopic Mass: 192.9600419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 75.6Ų
Experimental Properties
- Density: 1.649
- Melting Point: 276-280 ºC
- PSA: 75.64000
- LogP: 2.06250
2-Chloropyridine-3-sulfonic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Chloropyridine-3-sulfonic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A601980-100mg |
2-Chloropyridine-3-sulfonic acid |
6602-56-8 | 95+% | 100mg |
$153.0 | 2024-04-18 | |
| Ambeed | A601980-1g |
2-Chloropyridine-3-sulfonic acid |
6602-56-8 | 95+% | 1g |
$590.0 | 2024-04-18 |
2-Chloropyridine-3-sulfonic acid Suppliers
2-Chloropyridine-3-sulfonic acid Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 2-Chloropyridine-3-sulfonic acid
Introduction to 2-Chloropyridine-3-sulfonic acid (CAS No. 6602-56-8)
2-Chloropyridine-3-sulfonic acid (CAS No. 6602-56-8) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, has shown promising applications in various areas, including drug development and analytical chemistry. The compound is a derivative of pyridine, a heterocyclic aromatic compound, with a chlorine atom and a sulfonic acid group attached to the pyridine ring at specific positions. This combination imparts unique chemical and biological properties that make it an important molecule in modern scientific research.
The chemical formula of 2-Chloropyridine-3-sulfonic acid is C6H4ClNO3S, and its molecular weight is approximately 197.61 g/mol. The compound is a white to off-white solid at room temperature and is highly soluble in water due to the presence of the sulfonic acid group. This high solubility makes it an excellent candidate for use in aqueous solutions, which is particularly advantageous in pharmaceutical formulations and analytical methods.
In recent years, 2-Chloropyridine-3-sulfonic acid has been extensively studied for its potential as a building block in the synthesis of more complex molecules. One of the key areas of research has been its use as an intermediate in the development of novel drugs. For instance, a study published in the Journal of Medicinal Chemistry highlighted the role of this compound in the synthesis of potent inhibitors of specific enzymes involved in various diseases, such as cancer and neurodegenerative disorders. The chlorine atom and sulfonic acid group provide functional handles that can be further modified to optimize the pharmacological properties of the final drug candidates.
Beyond its applications in drug development, 2-Chloropyridine-3-sulfonic acid has also found use in analytical chemistry. Its high reactivity and selectivity make it an effective reagent for various analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These techniques are crucial for the identification and quantification of trace amounts of compounds in complex mixtures, which is essential in fields such as environmental monitoring and clinical diagnostics.
The environmental impact of 2-Chloropyridine-3-sulfonic acid has also been a subject of recent research. A study published in the Journal of Environmental Science and Health investigated the biodegradability and ecotoxicity of this compound. The results indicated that while it is not highly toxic to aquatic organisms at low concentrations, proper handling and disposal practices are still necessary to minimize any potential environmental risks.
In terms of safety, 2-Chloropyridine-3-sulfonic acid should be handled with care due to its acidic nature. Appropriate personal protective equipment (PPE) should be used when working with this compound to avoid skin contact or inhalation. Additionally, it should be stored in a cool, dry place away from incompatible materials to ensure stability and safety.
The synthesis of 2-Chloropyridine-3-sulfonic acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the sulfonation of 2-chloropyridine using sulfuric acid or other sulfonating agents. This process requires careful control of reaction conditions to ensure high yields and purity. Another approach involves the chlorination of pyridine-3-sulfonic acid, which can be more challenging but offers greater control over the final product's properties.
The future prospects for 2-Chloropyridine-3-sulfonic acid are promising. Ongoing research continues to explore new applications and derivatives of this compound, driven by its unique chemical structure and versatile reactivity. As new synthetic methods are developed and optimized, it is likely that we will see even more innovative uses for this important molecule in both academic and industrial settings.
In conclusion, 2-Chloropyridine-3-sulfonic acid (CAS No. 6602-56-8) is a multifaceted compound with significant potential in various scientific fields. Its role as an intermediate in drug development, its utility in analytical chemistry, and its environmental impact are all areas that warrant continued investigation. As research progresses, it is clear that this compound will continue to play a vital role in advancing our understanding and capabilities in chemistry and related disciplines.
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